molecular formula C10H14BFO3 B1284254 5-Butoxy-2-fluorophenylboronic acid CAS No. 849062-31-3

5-Butoxy-2-fluorophenylboronic acid

Cat. No. B1284254
M. Wt: 212.03 g/mol
InChI Key: GKZWJVVFPFQIDP-UHFFFAOYSA-N
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Description

5-Butoxy-2-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has a molecular weight of 212.03 g/mol . The IUPAC name for this compound is (5-butoxy-2-fluorophenyl)boronic acid .


Molecular Structure Analysis

The compound has a structure that includes a boronic acid group and a fluorophenyl moiety . The InChI string representation of the molecule is InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10 (12)9 (7-8)11 (13)14/h4-5,7,13-14H,2-3,6H2,1H3 .


Chemical Reactions Analysis

Due to the presence of both a boronic acid group and a fluorophenyl moiety, it can participate in various coupling reactions, particularly Suzuki-Miyaura couplings, to form carbon-carbon bonds with other organic fragments.


Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The topological polar surface area is 49.7 Ų . The exact mass and monoisotopic mass are both 212.1020026 g/mol .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This compound is used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of New Functional Materials

    • Application : This compound can be used as a precursor for the synthesis of new functional materials with specific optical or electronic properties.
    • Method : The exact method of application or experimental procedures was not detailed in the source.
    • Results : The results or outcomes obtained were not detailed in the source.
  • Glucose-Sensitive Polymers

    • Application : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Catalyst in Protodeboronation Reactions

    • Application : This compound is often used as a catalyst in protodeboronation reactions .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Building Block in Synthesis

    • Application : This compound serves as a building block in the synthesis of more complex molecules.
    • Method : The exact method of application or experimental procedures was not detailed in the source.
    • Results : The results or outcomes obtained were not detailed in the source.
  • Preparation of Phenylboronic Catechol Esters

    • Application : This compound is used in the preparation of phenylboronic catechol esters .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Preparation of Phenylboronic Catechol Esters

    • Application : This compound is used in the preparation of phenylboronic catechol esters .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Building Block in Synthesis

    • Application : This compound serves as a building block in the synthesis of more complex molecules.
    • Method : The exact method of application or experimental procedures was not detailed in the source.
    • Results : The results or outcomes obtained were not detailed in the source.
  • Catalyst in Protodeboronation Reactions

    • Application : This compound is often used as a catalyst in protodeboronation reactions .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

(5-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZWJVVFPFQIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584484
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butoxy-2-fluorophenylboronic acid

CAS RN

849062-31-3
Record name B-(5-Butoxy-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Butoxy-2-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
鈴木優子, 佐野秀人, 田中宏樹, 浦野哲盟 - jstage.jst.go.jp
… We found that the leucine uptake was inhibited by αterpineol, citronellol, potassium butyltrifluoroborate, and 5-butoxy-2fluorophenylboronic acid. These results suggest the binding …
Number of citations: 3 www.jstage.jst.go.jp

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